ELX-02 disulfate

Vue d'ensemble

Description

NB-124 disulfate, également connu sous le nom de ELX-02 disulfate, est un glycoside synthétique sélectif des ribosomes eucaryotes. Ce composé est conçu pour traiter les maladies génétiques causées par des mutations non-sens. Il s'agit d'un composé de première classe qui peut induire la lecture de mutations non-sens, permettant la production de protéines fonctionnelles de pleine longueur .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

NB-124 disulfate est synthétisé par une série de réactions chimiques impliquant la glycosylation sélective de sous-unités ribosomiques spécifiques. La synthèse implique plusieurs étapes, notamment la protection et la déprotection de groupes fonctionnels, la glycosylation et des processus de purification. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de conditions de température et de pH contrôlées .

Méthodes de production industrielle

La production industrielle de NB-124 disulfate implique une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes de purification. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le composé répond aux normes requises pour la recherche et les applications thérapeutiques potentielles. Le processus de production comprend des mesures strictes de contrôle qualité pour assurer la cohérence et la sécurité .

Analyse Des Réactions Chimiques

Mechanistic Reactivity with Ribosomes

ELX-02 disulfate binds to the decoding site of the 18S rRNA in eukaryotic ribosomes, enabling misincorporation of near-cognate tRNAs at PTCs. Key biochemical interactions include:

-

Ribosomal Binding Affinity :

-

Translational Read-Through :

This selectivity minimizes off-target protein synthesis and mitochondrial toxicity .

Pharmacokinetic and Metabolic Reactions

This compound exhibits linear pharmacokinetics with dose-dependent plasma exposure:

| Parameter | 0.3 mg/kg SC | 7.5 mg/kg SC | Source |

|---|---|---|---|

| Cₘₐₓ | 1,005 ng/mL | 16,099 ng/mL | |

| Tₘₐₓ | 0.75–1.17 hrs | 0.73–1.00 hrs | |

| Terminal t₁/₂ | 2–8 hrs | 8 hrs | |

| Urinary excretion | 83.3% (0.3 mg/kg IV) | 95% (7.5 mg/kg SC) |

Metabolic stability is attributed to its resistance to enzymatic degradation, with renal clearance as the primary excretion route .

Stability and Solubility

This compound’s physicochemical properties influence its reactivity and formulation:

| Property | Value | Source |

|---|---|---|

| Solubility in H₂O | 100 mg/mL (147.34 mM) | |

| Storage stability | -20°C (powder), -80°C (solution) | |

| Degradation products | None reported under standard conditions |

Comparative Efficacy in Disease Models

This compound outperforms traditional aminoglycosides in preclinical and clinical settings:

Applications De Recherche Scientifique

Cystic Fibrosis

One of the most significant applications of ELX-02 is in the treatment of cystic fibrosis , particularly for patients with specific nonsense mutations in the CFTR gene. Clinical trials have demonstrated that ELX-02 can restore functional CFTR protein production in cells derived from cystic fibrosis patients. In preclinical models, including human bronchial epithelial cells, ELX-02 has shown consistent read-through activity, leading to improved cellular function and reduced cystine accumulation in kidney tissues of relevant animal models .

Nephropathic Cystinosis

ELX-02 is also being explored for its efficacy in treating nephropathic cystinosis , a genetic disorder characterized by the accumulation of cystine within lysosomes. In animal studies, administration of ELX-02 resulted in decreased renal cystine levels without significant renal toxicity, indicating its potential as a viable therapeutic option for this condition .

Pharmacokinetics and Safety Profile

Pharmacokinetics : ELX-02 is rapidly absorbed following subcutaneous administration, reaching peak plasma concentrations within 30 minutes and exhibiting a terminal half-life of approximately 0.5 hours. The compound is eliminated from the plasma in a biphasic manner, ensuring efficient clearance from the body .

Safety Profile : In Phase 1 clinical trials involving healthy volunteers, ELX-02 demonstrated an acceptable safety profile with no severe adverse events reported. The absence of renal and ototoxicity further supports its potential as a safer alternative to existing therapies .

In Vitro Studies

In vitro studies have confirmed that ELX-02 allows for effective read-through of nonsense mutations at concentrations ranging from 100 to 400 μg/mL without inducing toxicity in human cell lines. These findings underscore its therapeutic promise in genetic disorders where nonsense mutations are prevalent .

In Vivo Studies

Animal models have been pivotal in assessing the efficacy of ELX-02. For instance, in a cystic fibrosis mouse model expressing a human CFTRG542X transgene, daily administration of ELX-02 led to significant improvements in protein expression and function associated with the CFTR gene .

Mécanisme D'action

NB-124 disulfate exerts its effects by selectively binding to eukaryotic ribosomes and inducing read-through of nonsense mutations. This allows the ribosome to bypass premature stop codons and produce full-length functional proteins. The compound targets specific ribosomal subunits and pathways involved in protein synthesis, making it a valuable tool for genetic research and potential therapeutic applications .

Comparaison Avec Des Composés Similaires

NB-124 disulfate est unique par rapport à d'autres composés similaires en raison de son action sélective sur les ribosomes eucaryotes et de sa capacité à induire la lecture de mutations non-sens. Des composés similaires comprennent :

Gentamicine : Un antibiotique aminoglycoside qui induit également la lecture de mutations non-sens mais qui a une activité antibactérienne plus large.

Paromomycine : Un autre aminoglycoside avec des propriétés similaires mais une spécificité et une puissance différentes

NB-124 disulfate se distingue par sa spécificité et ses applications thérapeutiques potentielles dans les maladies génétiques .

Activité Biologique

ELX-02 disulfate, also known as Exaluren, is a novel aminoglycoside analog designed to induce translational read-through of nonsense mutations in various genetic disorders, including cystic fibrosis (CF) and cystinosis. This compound operates by interacting with the ribosome, allowing for the production of full-length functional proteins that would otherwise be truncated due to premature stop codons. This article details the biological activity of this compound, supported by data tables, case studies, and research findings.

Translational Read-Through : ELX-02 enhances the ribosomal read-through of nonsense mutations without significantly affecting mitochondrial protein synthesis. This selectivity minimizes potential toxicity associated with traditional aminoglycosides. The compound's ability to promote read-through is particularly relevant for conditions caused by nonsense mutations, which account for approximately 11% of monogenic diseases.

Key Findings

- Efficacy in Cystinosis : ELX-02 has been shown to reduce cystine accumulation in cystinotic fibroblasts and animal models. In a study involving cystinotic mice, administration of ELX-02 resulted in a significant decrease in renal cystine levels compared to untreated controls .

- Safety Profile : Clinical trials have reported that ELX-02 is generally well tolerated among participants, with no serious drug-related adverse events noted during Phase 1 studies involving over 100 volunteers .

- Comparative Toxicity : A comparative analysis demonstrated that ELX-02 exhibits significantly lower toxicity than other aminoglycosides like gentamicin and G418. For instance, the lethal concentration (LC50) for ELX-02 was approximately 22.2 mM, compared to 2.5 mM for gentamicin .

Table 1: Toxicity Comparison of Aminoglycosides

| Compound | Antibacterial Activity (MIC mM) | Mitochondrial IC50 (mM) | Cell Toxicity LC50 (mM) |

|---|---|---|---|

| Gentamicin | 6 | 26 ± 2 | 2.5 ± 0.3 |

| G418 | 9 | 13 ± 1 | 1.3 ± 0.1 |

| ELX-02 | 680 | 965 ± 155 | 22.2 ± 1.1 |

Table 2: Read-Through Efficacy for Nonsense Mutations

| Mutation Type | Gentamicin Read-Through (%) | G418 Read-Through (%) | ELX-02 Read-Through (%) |

|---|---|---|---|

| Usher Syndrome R3X | 0.1 | 17 | 22 |

| Hurler Syndrome Q70X | 0.2 | 4.2 | 4.5 |

| Cystic Fibrosis G542X | 0.5 | 6 | 6 |

Case Study: Cystinosis Treatment with ELX-02

In a study involving cystinotic fibroblasts from patients with CTNS mutations, treatment with ELX-02 resulted in significant translational read-through and restoration of CTNS protein levels. This was associated with a marked reduction in intracellular cystine levels, demonstrating the therapeutic potential of ELX-02 in managing cystinosis .

Case Study: Cystic Fibrosis Mouse Model

In a CF mouse model expressing the human CFTRG542X transgene, administration of ELX-02 at doses of 30 mg/kg daily for two weeks led to a five-fold increase in CFTR activity compared to baseline levels . This suggests that ELX-02 can effectively restore function in models of diseases caused by nonsense mutations.

Propriétés

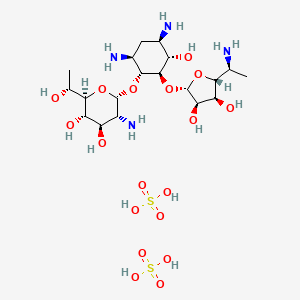

IUPAC Name |

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-5-[(1S)-1-aminoethyl]-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-[(1R)-1-hydroxyethyl]oxane-3,4-diol;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N4O10.2H2O4S/c1-4(20)14-12(28)13(29)19(30-14)33-17-9(25)6(21)3-7(22)16(17)32-18-8(23)10(26)11(27)15(31-18)5(2)24;2*1-5(2,3)4/h4-19,24-29H,3,20-23H2,1-2H3;2*(H2,1,2,3,4)/t4-,5+,6+,7-,8+,9-,10+,11-,12-,13+,14+,15+,16+,17+,18+,19-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGVCSNIMZZOIT-BPQPGTHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)C(C)O)O)O)N)N)N)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](C[C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)[C@@H](C)O)O)O)N)N)N)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42N4O18S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.